molecular formula C10H9F3O B065298 2',5'-Dimethyl-2,2,2-trifluoroacetophenone CAS No. 181828-02-4

2',5'-Dimethyl-2,2,2-trifluoroacetophenone

Cat. No. B065298
CAS RN: 181828-02-4
M. Wt: 202.17 g/mol
InChI Key: BFBOWVWCPWSAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,5’-Dimethyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C10H9F3O . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone consists of a phenyl ring substituted with two methyl groups and a trifluoroacetyl group .


Chemical Reactions Analysis

While specific reactions involving 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone are not mentioned in the search results, related compounds such as 2,2,2-Trifluoroacetophenone have been used as organocatalysts in various reactions. For example, it has been used in the environmentally friendly epoxidation of alkenes , the oxidation of allyloximes to form substituted isoxazolines , and the oxidation of tertiary amines and azines to N-oxides .

Scientific Research Applications

Synthesis of Lanthanide Complexes

Lanthanide complexes synthesized from 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone have been studied for their crystal structure, thermodynamics, and fluorescence properties . These complexes are significant due to their potential applications in fields like optoelectronics , magnetic resonance imaging (MRI) , and as catalysts in various chemical reactions.

Safety And Hazards

While specific safety and hazard information for 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone is not available, related compounds such as 2,2,2-Trifluoroacetophenone are known to be flammable and can cause skin, eye, and respiratory irritation .

properties

IUPAC Name

1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-3-4-7(2)8(5-6)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBOWVWCPWSAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645219
Record name 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dimethyl-2,2,2-trifluoroacetophenone

CAS RN

181828-02-4
Record name 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181828-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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